Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide: is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Functionalization at Position 3: The functionalization at position 3 of the benzothiophene can be achieved through a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using appropriate methylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides and thioethers.
Scientific Research Applications
Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
26759-42-2 |
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Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 3-methoxy-1,1-dioxo-2H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H12O5S/c1-15-10(12)11(16-2)7-17(13,14)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI Key |
NJUDCBSZRLESKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CS(=O)(=O)C2=CC=CC=C21)OC |
Origin of Product |
United States |
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